2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride
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Overview
Description
“2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride”, also known as “4-Nitrophenethylamine hydrochloride”, is a chemical compound with the linear formula O2NC6H4CH2CH2NH2 · HCl . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of “this compound” involves the use of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N-(4-nitrophenethyl)formamide .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCl.NCCc1ccc(cc1)N+=O
. The InChI key for this compound is JVMHULJEYUQYSH-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 202.64 g/mol . It has a melting point of 200°C (dec.) (lit.) .Scientific Research Applications
Synthesis and Labeling
The preparation of isotopically labeled compounds, such as N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides, has been described. These compounds were enriched with isotopes like 18O, 15N, and 14C for use in further scientific studies, showcasing the compound's utility in creating labeled molecules for research purposes (Yilmaz & Shine, 1988).
Organic Synthesis
In organic synthesis, the compound and its derivatives have been utilized in the highly diastereoselective synthesis of novel structures. For example, the reaction of 3-nitro-2-(trihalomethyl)- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under specific conditions led to the formation of products with significant stereochemical control, highlighting the compound's role in synthesizing complex organic molecules (Korotaev et al., 2017).
Enamine Chemistry
Enamines derived from similar compounds have been used to synthesize 2-(substituted amino)-3,3-dialkylchromanones. This research demonstrates the application of enamines in creating molecules with potential biological activity, emphasizing the compound's significance in medicinal chemistry (Dean, Varma, & Varma, 1983).
Material Science
In the field of material science, a molecule containing a nitroamine redox center was used in an electronic device, showcasing the utility of such compounds in developing molecular electronics with high on-off peak-to-valley ratios, which could be crucial for future electronic devices (Chen et al., 1999).
Antimicrobial and Antidiabetic Studies
Schiff bases derived from similar compounds have been synthesized and tested for antimicrobial and antidiabetic activities, indicating the potential of these compounds in therapeutic applications. The study also explored the compounds' inhibitory activities against COVID-19, demonstrating the broad applicability of these chemicals in drug discovery (S. G et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7-2-3-8(4-5-10)6-9(7)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKHONIDUFIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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